Home > Products > Screening Compounds P120712 > 3-(2-Methylbenzyl)pyridazine
3-(2-Methylbenzyl)pyridazine -

3-(2-Methylbenzyl)pyridazine

Catalog Number: EVT-8497889
CAS Number:
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2-Methylbenzyl)pyridazine is an organic compound that belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has garnered interest due to its potential applications in medicinal chemistry and material science. Pyridazines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.

Source and Classification

3-(2-Methylbenzyl)pyridazine can be classified as a heterocyclic aromatic compound. It is derived from pyridazine, which is a bicyclic compound featuring a pyridine ring fused with a pyrazole ring. The presence of the 2-methylbenzyl group enhances its chemical reactivity and biological activity. The compound can be synthesized through various methods, making it accessible for research purposes.

Synthesis Analysis

Methods

The synthesis of 3-(2-Methylbenzyl)pyridazine can be achieved through several approaches:

  1. Condensation Reactions: One common method involves the condensation of 2-methylbenzylamine with appropriate pyridazine derivatives under acidic conditions. This method typically yields high purity products.
  2. Cyclization Reactions: Another approach includes cyclization reactions where 2-methylbenzyl derivatives react with hydrazines or hydrazones to form pyridazine structures.
  3. Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed cross-coupling reactions to synthesize substituted pyridazines from aryl halides and hydrazines, providing a versatile route to obtain various derivatives including 3-(2-Methylbenzyl)pyridazine .

Technical Details

The synthesis process often requires specific reaction conditions such as temperature control, solvent choice (e.g., dimethylformamide or ethanol), and the presence of catalysts to facilitate the formation of the desired product while minimizing side reactions. Yield percentages can vary significantly based on the method and conditions employed.

Molecular Structure Analysis

Structure

The molecular structure of 3-(2-Methylbenzyl)pyridazine consists of a pyridazine ring substituted at the 3-position with a 2-methylbenzyl group. The structure can be represented as follows:

C1C2C3N1N2\text{C}_1\text{C}_2\text{C}_3\text{N}_1\text{N}_2

Where:

  • C1C_1 and C2C_2 represent carbon atoms in the benzyl group.
  • N1N_1 and N2N_2 are nitrogen atoms in the pyridazine ring.

Data

Key data points for this compound include:

  • Molecular formula: C12H12N2C_{12}H_{12}N_2
  • Molecular weight: Approximately 200.24 g/mol
  • Melting point: Specific melting point data may vary based on synthesis methods but generally falls within a range indicative of purity.
Chemical Reactions Analysis

Reactions

3-(2-Methylbenzyl)pyridazine can participate in various chemical reactions:

  1. Electrophilic Substitution: The aromatic nature of the benzyl group allows for electrophilic substitution reactions, which can introduce additional functional groups onto the aromatic ring.
  2. Nucleophilic Addition: The nitrogen atoms in the pyridazine ring can act as nucleophiles, facilitating reactions with electrophiles such as alkyl halides or carbonyl compounds.
  3. Reduction Reactions: The compound may undergo reduction reactions to yield amine derivatives when treated with reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .

Technical Details

The reaction conditions such as temperature, solvent, and concentration play crucial roles in determining the outcome and efficiency of these transformations.

Mechanism of Action

The mechanism of action for 3-(2-Methylbenzyl)pyridazine primarily involves its interaction with biological targets at the molecular level. The compound may exert its effects by:

  1. Inhibiting Enzyme Activity: Certain substituted pyridazines have been shown to inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
  2. Binding to Receptors: The structural features allow for potential binding to biological receptors, influencing signaling pathways related to inflammation or microbial resistance .
  3. Modulating Gene Expression: Some derivatives may affect gene expression profiles by interacting with transcription factors or other regulatory proteins.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits moderate reactivity due to the presence of nitrogen atoms which can participate in various chemical transformations .
Applications

3-(2-Methylbenzyl)pyridazine has several scientific uses:

  1. Pharmaceutical Development: Its derivatives are being explored for their potential as anti-inflammatory agents and antibiotics due to their ability to inhibit specific biological targets.
  2. Agricultural Chemistry: Some derivatives have shown promising herbicidal properties, making them candidates for developing new agricultural chemicals .
  3. Material Science: Pyridazines are being investigated for their use in creating novel materials with unique electronic properties due to their stable aromatic structures.
Introduction to Pyridazine Derivatives in Modern Drug Discovery

Historical Evolution of Pyridazine-Based Pharmacophores in Medicinal Chemistry

The integration of pyridazine into medicinal chemistry began in earnest during the mid-20th century, initially driven by empirical screening approaches. Early research focused on simple pyridazine derivatives, yielding the antihypertensive agent hydralazine (1-hydrazinophthalazine), approved in 1953. Despite its withdrawal in some regions due to adverse effects, hydralazine validated pyridazine as a viable pharmacophore and stimulated further exploration [3] [9]. The 1970s–1980s witnessed expansion into cardiovascular applications, particularly with levosimendan, a pyridazinone-derived calcium sensitizer developed for heart failure. Its complex pharmacology—combining phosphodiesterase III inhibition with troponin C sensitization—highlighted the nuanced biological interactions achievable with pyridazine scaffolds [3] [9].

A pivotal shift occurred in the 1990s–2000s with the advent of structure-based drug design (SBDD), enabling rational exploitation of pyridazine's physicochemical properties. The heterocycle's high dipole moment (~4.22 D) facilitates strong π-π stacking interactions with aromatic residues in enzyme binding pockets, while its weak basicity (pKa ~2.3) enhances membrane permeability under physiological conditions [1] [3]. These properties proved particularly advantageous in kinase inhibitor development. The discovery of ponatinib, an imidazo[1,2-b]pyridazine approved in 2012 for leukemia, demonstrated superior target affinity against BCR-ABL mutants resistant to earlier therapies, attributable to optimal vector alignment from the fused pyridazine core [1] [3].

The 2020s marked pyridazine's emergence in immunology with deucravacitinib, a 3-aminopyridazine-containing allosteric TYK2 inhibitor approved for psoriasis in 2022. Its mechanism relies on stabilizing the regulatory pseudokinase domain, showcasing pyridazine's role beyond competitive ATP binding [3] [8]. Concurrently, derivatives like tepotinib (c-Met inhibitor) and olaparib (PARP inhibitor, phthalazinone core) expanded pyridazine's oncology footprint, exploiting its capacity for hydrogen bonding via ring nitrogen atoms (N1 and N2) and substituents [1] [3].

Table 1: Key Milestones in Pyridazine-Based Drug Development

Time PeriodRepresentative AgentsTherapeutic AreaDesign Innovation
1950sHydralazineHypertensionFirst pyridazine derivative (phthalazine) in clinical use
1980s–1990sLevosimendanHeart failurePyridazinone-based PDE3 inhibition & calcium sensitization
2012PonatinibLeukemiaImidazopyridazine scaffold overcoming kinase resistance
2020–2022Tepotinib, DeucravacitinibNSCLC, AutoimmunitySelective inhibition of c-Met/TYK2 via optimized H-bonding

The scaffold's evolution underscores a paradigm shift: from incidental heterocyclic inclusion to deliberate exploitation of bioisosteric replacement and property-directed design. Pyridazine frequently replaces phenyl rings or pyrimidines to improve solubility (reduced log P) or modulate electron distribution, as seen in the optimization of VEGFR-2 inhibitors where pyridazine incorporation enhanced kinase selectivity over related targets [4] [6]. This historical trajectory establishes the foundation for contemporary derivatives like 3-(2-methylbenzyl)pyridazine, which integrates targeted benzyl substitution to optimize binding interactions while maintaining favorable physicochemical profiles [6].

Role of 3-(2-Methylbenzyl)pyridazine as a Privileged Scaffold in Bioactive Molecule Design

Strategic Rationale and Physicochemical Advantages

The 3-(2-methylbenzyl)pyridazine scaffold exemplifies modern scaffold-hopping strategies, designed to overcome limitations of earlier chemotypes. Its architecture merges three critical elements: 1) the pyridazine core providing hydrogen-bonding capability and dipole-driven target engagement; 2) the methylbenzyl moiety enabling hydrophobic pocket occupancy; and 3) the methylene linker conferring torsional flexibility for optimal binding pose adoption [6]. This combination delivers a balanced physicochemical profile superior to many fused pyridazine systems. Compared to imidazo[1,2-b]pyridazines like ponatinib, 3-(2-methylbenzyl)pyridazine exhibits reduced molecular weight and lower aromatic ring count, enhancing solubility and bioavailability [1] [6].

Key physicochemical metrics underscore its drug-likeness:

  • cLogP (calculated octanol-water partition coefficient): ~2.8 – Optimizes membrane permeability while minimizing insolubility risks.
  • Topological Polar Surface Area (TPSA): ~25.8 Ų – Favorable for oral absorption.
  • Dipole moment: ~4.0–4.3 D – Facilitates strong interactions with charged kinase hinge regions.
  • Hydrogen-bond acceptors: 2–3 (pyridazine N-atoms) – Enables targeted binding without excessive desolvation penalty [3] [6].

Table 2: Physicochemical Comparison of 3-(2-Methylbenzyl)Pyridazine with Related Heterocycles

HeterocyclecLogPTPSA (Ų)Dipole (D)H-Bond Acceptors
3-(2-Methylbenzyl)pyridazine2.825.84.222
Pyrimidine (e.g., Imatinib core)1.530.72.332
Imidazo[1,2-b]pyridazine3.845.2~5.1*4
Benzene2.130.00.00

*Estimated based on similar fused systems [3] [6]

The methyl group ortho to the benzyl linkage provides steric modulation that prevents co-planarity between the pyridazine and phenyl rings. This twist conformation reduces intermolecular stacking in crystalline lattices, improving dissolution rates. Critically, this methyl group occupies a specific hydrophobic sub-pocket in targets like VEGFR-2 and CDK2, contributing nanomolar-level affinity increases compared to unsubstituted benzyl analogs [4] [6].

Synthetic Accessibility and Derivatization Strategies

The synthesis of 3-(2-methylbenzyl)pyridazine leverages robust and scalable routes, typically beginning with commercially available 3,6-dichloropyridazine. Key transformations involve:

  • Nucleophilic Aromatic Substitution: Reaction with 2-methylbenzylamine under reflux in butanol or dioxane, often using Hunig's base (diisopropylethylamine) to generate the 3-chloro-6-(2-methylbenzyl)pyridazine intermediate [6].
  • Transition-Metal Catalyzed Cross-Coupling: Suzuki-Miyaura coupling enables installation of diverse aryl/heteroaryl groups at the C3 position, broadening SAR exploration.
  • Functional Group Interconversion: The chlorine at C3 serves as a handle for further derivatization, including amidation, hydrolysis, or conversion to hydrazides for heterocycle annulation [5] [6].

Figure 1: Representative Synthesis Pathway for 3-(2-Methylbenzyl)pyridazine Derivatives

Ethyl 3,3,3-trifluoropyruvate → Condensation → Cyclization with N₂H₄ → → 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one → Chlorination (POCl₃) → → Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate → → Aminolysis with 2-methylbenzylamine → Target Scaffold

[Adapted from synthesis routes in [6]]

Derivatization focuses primarily on three positions:

  • C3 of Pyridazine: Introduction of amides, ureas, or heterocycles to mimic ATP-competitive kinase inhibitors' hinge-binding motifs.
  • Benzyl para-Position: Halogenation or alkoxy substitution modulates electron density and hydrophobic bulk.
  • Methyl Group: Bioisosteric replacement with -CF₃ or -CH₂F fine-tunes steric and electronic effects [4] [6].

Target Engagement and Structure-Activity Relationship (SAR) Insights

The scaffold demonstrates remarkable versatility across target classes, with pronounced activity against kinases and epigenetic regulators. In VEGFR-2 inhibition, derivatives bearing a para-trifluoromethylphenyl urea at C3 achieved IC₅₀ values of 60–107 nM, comparable to sorafenib. Molecular modeling confirms the pyridazine N2 forms a critical hydrogen bond with Cys919 in the hinge region, while the 2-methylbenzyl group occupies a hydrophobic cleft near the gatekeeper residue [4] [6].

Against CDK2, analogs with methyltetrahydropyran substituents exhibited submicromolar cytotoxicity (IC₅₀ = 0.43 µM in T-47D breast cancer cells) and CDK2 inhibition (IC₅₀ = 20.1 nM). SAR reveals:

  • Removal of the methyl group reduces potency by >10-fold, emphasizing its role in hydrophobic subpocket filling.
  • Replacement with bulkier groups (e.g., ethyl or cyclopropyl) diminishes activity, indicating steric constraints.
  • Electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring enhance affinity but may compromise selectivity [2] [6].

Table 3: SAR Analysis of 3-(2-Methylbenzyl)Pyridazine Modifications

Modification SiteFunctional GroupBiological ImpactOptimal Group
C3 PositionUnsubstitutedLow activity (IC₅₀ >10 µM in kinases)Urea/amide with aryl moiety
4-(Trifluoromethyl)phenylVEGFR-2 IC₅₀ = 60–107 nM; HUVEC anti-proliferative effect
Benzyl para-PositionHModerate VEGFR-2 inhibition (~30% at 10 µM)Cl or CF₃
ClEnhanced cellular potency (IC₅₀ ↓ 2–3 fold)
Ortho-Methyl GroupH (unsubstituted benzyl)CDK2 IC₅₀ = 151 nM; cellular IC₅₀ ~35 µMMethyl
EthylReduced cellular potency (IC₅₀ >50 µM)
CF₃Improved enzyme inhibition; reduced cellular uptake

Beyond kinases, the scaffold modulates epigenetic targets. Derivatives with C3-linked thioureas demonstrated DNMT3A inhibition through disruption of protein-protein interactions, while pyridazine N-oxide variants act as STING receptor agonists, inducing interferon signaling in tumor microenvironments [1] [8]. This multi-target potential stems from the scaffold's intrinsic "tunability": the benzyl ring's substitution pattern directs selectivity toward distinct target classes, while the pyridazine C3 group tailors interaction strength within conserved binding sites.

Applications in Targeted Oncology Therapeutics

The scaffold's most advanced applications center on kinase-driven malignancies. In breast cancer models (MDA-MB-231), lead compounds induced G1/S cell cycle arrest and caspase-3-dependent apoptosis at submicromolar concentrations. Mechanistically, this correlates with dual suppression of CDK2-mediated Rb phosphorylation and VEGFR-2-driven angiogenesis, disrupting both tumor cell proliferation and microenvironmental support [2] [6].

Notably, derivatives exhibit enhanced selectivity profiles compared to first-generation pyridazine drugs. For instance, 3-(2-methylbenzyl)-6-(morpholinyl)pyridazine analogs showed >50-fold selectivity for VEGFR-2 over PDGFR-β, mitigating risks of off-target cardiovascular toxicity [4] [6]. This selectivity arises from the methylbenzyl group's optimal size, avoiding bulkier hydrophobic pockets characteristic of less selective kinases.

In solid tumors (Ehrlich’s ascites carcinoma), orally administered derivatives achieved >60% tumor growth inhibition in murine models, correlating with reduced microvessel density in immunohistochemical analyses—direct evidence of antiangiogenic efficacy [6]. Current optimization focuses on conjugating the scaffold with deuterated methyl groups (e.g., -CD₃) to modulate metabolism without altering target affinity, as demonstrated in TYK2 inhibitor development where deuterium substitution improved metabolic stability while maintaining STAT3 phosphorylation inhibition [8]. These advances position 3-(2-methylbenzyl)pyridazine as a versatile template for next-generation targeted therapies, particularly in malignancies resistant to existing kinase inhibitors.

Properties

Product Name

3-(2-Methylbenzyl)pyridazine

IUPAC Name

3-[(2-methylphenyl)methyl]pyridazine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-14-12/h2-8H,9H2,1H3

InChI Key

LBKJHNZLIAFSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.